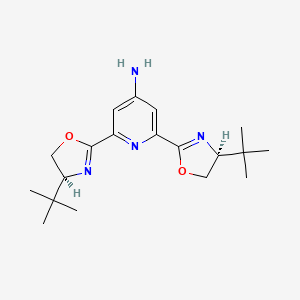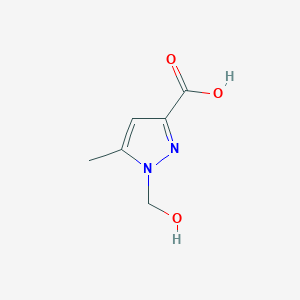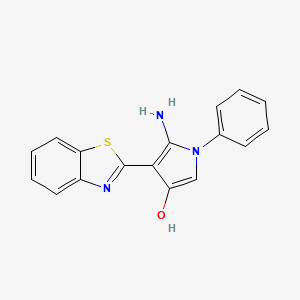![molecular formula C6H8N2O2 B12871342 (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)
(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol is a complex organic compound with a unique structure that includes a fused pyrroloimidazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde, the intermediate imine can be cyclized to form the pyrroloimidazole core. The diol functionality can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
化学反応の分析
Types of Reactions
(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymology and molecular biology.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties may find applications in the development of new materials or chemical processes.
作用機序
The mechanism by which (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to (6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol include other pyrroloimidazole derivatives and related heterocyclic compounds. Examples include:
- Pyrrolo[2,1-c][1,4]benzodiazepines
- Pyrrolo[2,1-c][1,4]oxazepines
- Pyrrolo[2,1-c][1,4]thiazepines
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the diol functionality. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
特性
分子式 |
C6H8N2O2 |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
(6R,7S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol |
InChI |
InChI=1S/C6H8N2O2/c9-5-2-8-3-7-1-4(8)6(5)10/h1,3,5-6,9-10H,2H2/t5-,6+/m1/s1 |
InChIキー |
JDEKDYIKCPXPOK-RITPCOANSA-N |
異性体SMILES |
C1[C@H]([C@H](C2=CN=CN21)O)O |
正規SMILES |
C1C(C(C2=CN=CN21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![1,3-Dimethyl-6,7-diphenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B12871263.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12871272.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)




![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
